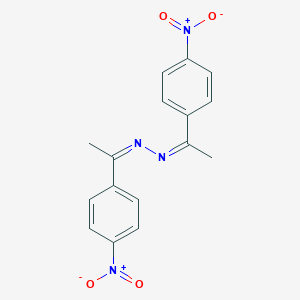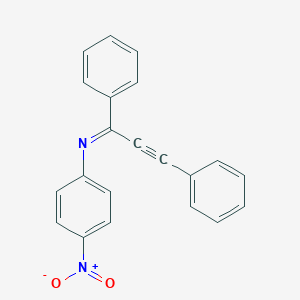![molecular formula C18H25NOS B274392 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine and agriculture.
作用機序
The exact mechanism of action of 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes and signaling pathways involved in cell growth, viral replication, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune responses. In viral infections, this compound has been found to inhibit viral entry, replication, and assembly. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and increase neurotrophic factor expression.
実験室実験の利点と制限
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol research. In cancer research, this compound could be further studied for its potential use in combination with other anticancer agents or as a targeted therapy for specific cancer types. In viral infections, this compound could be explored for its potential use in combination with other antiviral agents or as a prophylactic treatment. In neurodegenerative diseases, this compound could be investigated for its potential use in combination with other neuroprotective agents or as a disease-modifying therapy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While this compound has some limitations, its future directions in research are promising, and it could have significant implications in the fields of medicine and agriculture.
合成法
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with 4-(methylthio)benzaldehyde, followed by reduction and deprotection steps. The synthesis process has been optimized to increase the yield and purity of this compound.
科学的研究の応用
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has been studied extensively for its potential use in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In viral infections, this compound has been found to inhibit the replication of hepatitis B and C viruses. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
分子式 |
C18H25NOS |
|---|---|
分子量 |
303.5 g/mol |
IUPAC名 |
3-[(4-methylsulfanylphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C18H25NOS/c1-21-16-4-2-13(3-5-16)11-19-17-7-14-6-15(8-17)10-18(20,9-14)12-17/h2-5,14-15,19-20H,6-12H2,1H3 |
InChIキー |
RPTOKXUCCSHRLQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
正規SMILES |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)